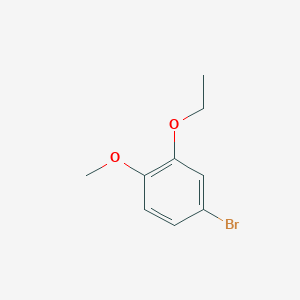

4-Bromo-2-ethoxy-1-methoxybenzene

Overview

Description

4-Bromo-2-ethoxy-1-methoxybenzene, also known as 4-BEMB, is an aromatic compound with a wide range of applications in scientific research. It is a colorless and odorless liquid that is stable under normal conditions and is soluble in most organic solvents. 4-BEMB has been used in various scientific fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Radical Cyclization in Organic Synthesis

A study by Esteves et al. (2007) demonstrated the controlled-potential reduction of various bromoethers, including those related to 4-Bromo-2-ethoxy-1-methoxybenzene, leading to high-yield production of tetrahydrofuran derivatives. This process, catalyzed by nickel(I) tetramethylcyclam, is significant in the synthesis of organic compounds (Esteves, Ferreira, & Medeiros, 2007).

Role in Halohydrin Formation

Niknam and Nasehi (2002) explored the use of a derivative of this compound as a catalyst in the ring opening of epoxides with elemental iodine and bromine. This process efficiently produces vicinal iodo alcohols and bromo alcohols, highlighting the compound's utility in synthetic chemistry (Niknam & Nasehi, 2002).

Synthesis of Chiral Liquid Crystals

Bertini et al. (2003) investigated the reaction of pseudo-glucal with Grignard reagents derived from bromomethoxybenzenes, including compounds similar to this compound. This study is significant for the synthesis of chiral liquid crystals, demonstrating the compound's application in advanced material sciences (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Molecular Switching Studies

Research by Balema et al. (2019) on molecular rotors, where 1-bromo-4-methoxybenzene derivatives were used, revealed insights into the dynamics of molecular motion at the single-molecule level. This study demonstrates the compound's relevance in nanotechnology and molecular engineering (Balema et al., 2019).

Environmental Analysis

A study by Führer and Ballschmiter (1998) on halogenated methoxybenzenes, including derivatives of this compound, in the marine troposphere, provided insights into their biogenic and anthropogenic origins. This research is critical for environmental science and understanding atmospheric chemistry (Führer & Ballschmiter, 1998).

Synthesis of Functionalized Alkoxyamine Initiators

Miura et al. (1999) conducted a study on the synthesis of functionalized alkoxyamine initiators using bromophenylalkoxyamine derivatives. This research is pertinent in the field of polymer chemistry and material science (Miura, Hirota, Moto, & Yamada, 1999).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-ethoxy-1-methoxybenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction is a key pathway affected by this compound . This reaction involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a more stable carbocation, which can then react further by bonding to a nucleophile to give a substitution or addition product .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of the benzene ring structure . This can lead to the formation of new compounds with different properties and biological activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the rate of electrophilic aromatic substitution reactions can be affected by the concentration of the electrophile and the temperature of the reaction environment .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-ethoxy-1-methoxybenzene plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. This compound can interact with enzymes that facilitate these reactions, such as cytochrome P450 enzymes, which are known for their role in the metabolism of various organic compounds . The interactions between this compound and these enzymes can lead to the formation of reactive intermediates, which can further participate in biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of protein kinases, which play a crucial role in regulating cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolic pathways . Additionally, this compound can induce changes in gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of reactive intermediates that can participate in further biochemical reactions . The metabolic flux of this compound can influence the levels of metabolites in the cell, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into the cell via organic anion transporters and subsequently distributed to various organelles where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression . The activity and function of this compound are closely linked to its subcellular localization, as it determines the specific biomolecules it interacts with.

Properties

IUPAC Name |

4-bromo-2-ethoxy-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHVUIQBSPEWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617906 | |

| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52849-52-2 | |

| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)